N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-L-methionyl-D-valine
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Overview
Description
N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-L-methionyl-D-valine is a complex organic compound that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is known for its unique structure, which includes a bis(2-chloroethyl)amino group, making it a potential candidate for various applications, particularly in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-L-methionyl-D-valine involves multiple steps. The starting material, 4-aminobenzoic acid, undergoes methyl esterification followed by the addition of two 2-hydroxyethyl groups using ethylene oxide . Subsequent substitution of chlorine for the hydroxyl group and carboxyl group deprotection affords the key intermediate, 4-(bis(2-chloroethyl)amino)benzoic acid . The final target compound is derived by condensation with o-phenylenediamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-L-methionyl-D-valine undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can target the bis(2-chloroethyl)amino group, potentially leading to the formation of secondary amines.
Substitution: The chlorine atoms in the bis(2-chloroethyl)amino group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium hydroxide, ammonia.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives of the original compound .
Scientific Research Applications
N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-L-methionyl-D-valine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-L-methionyl-D-valine involves the alkylation of DNA. This compound can form cross-links between DNA strands, preventing their separation and thereby inhibiting DNA synthesis and transcription . This mechanism is similar to that of other alkylating agents, which are used in chemotherapy .
Comparison with Similar Compounds
Similar Compounds
Chlorambucil: A nitrogen mustard alkylating agent used in chemotherapy.
Melphalan: Another nitrogen mustard alkylating agent with similar applications.
Uniqueness
N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-L-methionyl-D-valine is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
CAS No. |
61852-74-2 |
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Molecular Formula |
C22H33Cl2N3O4S |
Molecular Weight |
506.5 g/mol |
IUPAC Name |
(2R)-2-[[(2S)-2-[[2-[4-[bis(2-chloroethyl)amino]phenyl]acetyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C22H33Cl2N3O4S/c1-15(2)20(22(30)31)26-21(29)18(8-13-32-3)25-19(28)14-16-4-6-17(7-5-16)27(11-9-23)12-10-24/h4-7,15,18,20H,8-14H2,1-3H3,(H,25,28)(H,26,29)(H,30,31)/t18-,20+/m0/s1 |
InChI Key |
FONATSFQSZKLHS-AZUAARDMSA-N |
Isomeric SMILES |
CC(C)[C@H](C(=O)O)NC(=O)[C@H](CCSC)NC(=O)CC1=CC=C(C=C1)N(CCCl)CCCl |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(CCSC)NC(=O)CC1=CC=C(C=C1)N(CCCl)CCCl |
Origin of Product |
United States |
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